An In-depth Technical Guide to Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate
An In-depth Technical Guide to Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate
Foreword: The Strategic Advantage of Functionalized Phosphonates
In the landscape of modern organic synthesis, the pursuit of efficiency, precision, and molecular complexity drives the development of novel reagents. Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate emerges not merely as another phosphonate but as a strategic tool for the stereoselective synthesis of functionalized alkenes. Its true value lies in the direct introduction of an α-acetoxy group onto a newly formed double bond, a challenging transformation via other methods. This guide provides a comprehensive overview of its properties, synthesis, and core applications, grounded in mechanistic understanding and field-proven methodologies. It is designed for researchers and drug development professionals who seek to leverage this reagent's unique capabilities in constructing complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]
Molecular Profile and Physicochemical Properties
Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate, identified by CAS Number 162246-77-7, is a specialized reagent primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction.[4][5] Its structure incorporates a stabilizing acetoxy group, which significantly influences the reactivity and stereochemical outcome of its corresponding carbanion. The compound typically presents as a clear, pale yellow oil.[4][6]
Chemical Structure
The molecular structure features a central carbon atom bonded to four distinct functional groups: a diethoxyphosphoryl group, an ethyl ester, an acetoxy group, and an acidic α-proton (which is removed to generate the reactive carbanion).
Caption: Molecular Structure of Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate.
Physicochemical Data
A summary of the key physical and chemical properties is provided below for quick reference. Proper storage in a refrigerator is recommended to maintain its stability.[5][7]
| Property | Value | Reference |
| CAS Number | 162246-77-7 | [7] |
| Molecular Formula | C₁₀H₁₉O₇P | [5][6] |
| Molecular Weight | 282.23 g/mol | [5][6] |
| Appearance | Clear Pale Yellow Oil | [4][6] |
| Boiling Point | 100 °C @ 10⁻³ mmHg | [5][7] |
| Density | 1.186 g/cm³ | [5] |
| Refractive Index (n₂₀/D) | 1.436 | [5] |
| Flash Point | 186 °C | [5][7] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [5] |
| Storage Temperature | 2-8 °C (Refrigerator) | [5][7] |
Note: Detailed spectral data including ¹H NMR, ¹³C NMR, and IR are available through specialized chemical databases.[8]
Synthesis Pathway and Rationale
The synthesis of ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate is most logically achieved via the α-acetoxylation of a precursor, ethyl 2-(diethoxyphosphoryl)acetate (also known as triethyl phosphonoacetate). This approach leverages the acidity of the α-proton, which is readily abstracted by a suitable base to form a nucleophilic phosphonate carbanion.
The subsequent introduction of the acetoxy group can be accomplished using an electrophilic acetylating agent. The choice of base and acetylating agent is critical to ensure high yield and prevent side reactions. A non-nucleophilic, strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is ideal for complete deprotonation. Acetyl chloride or acetic anhydride can serve as the acetyl source.
Caption: Proposed workflow for the synthesis of the title phosphonate reagent.
Step-by-Step Synthesis Protocol
This protocol describes a representative procedure for the synthesis. Causality: The use of anhydrous THF is crucial as the phosphonate carbanion and NaH are highly reactive towards water. The reaction is initiated at 0 °C to control the initial exothermic deprotonation and then warmed to ensure the reaction proceeds to completion.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with careful venting.
-
Anion Formation: Add ethyl 2-(diethoxyphosphoryl)acetate (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion.
-
Acetylation: Cool the resulting solution back to 0 °C. Add acetyl chloride (1.1 equivalents) dropwise, ensuring the temperature does not rise significantly.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Core Application: The Horner-Wadsworth-Emmons Reaction
The primary utility of ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate is as a sophisticated reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[9] This reaction provides a reliable and stereoselective method for synthesizing alkenes from phosphonate carbanions and carbonyl compounds (aldehydes or ketones).[10]
Mechanistic Insights
The HWE reaction proceeds through a well-defined mechanism. The key steps are:
-
Deprotonation: A base removes the acidic α-proton from the phosphonate, creating a highly nucleophilic phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming an intermediate betaine or directly proceeding to an oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane intermediate collapses, eliminating a water-soluble phosphate byproduct and forming the desired alkene.
The presence of the electron-withdrawing acetoxy and ester groups stabilizes the carbanion, making it less reactive but easier to handle than non-stabilized Wittig ylides. This stabilization generally leads to a high preference for the formation of the thermodynamically more stable (E)-alkene.[10]
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Synthesis of Ethyl (E)-2-acetoxy-3-phenylacrylate
This protocol details a representative HWE reaction with benzaldehyde.
Causality: The Masamune-Roush conditions (LiCl and a tertiary amine base like DBU or Et₃N) are often employed for stabilized phosphonates.[11] LiCl acts as a Lewis acid to coordinate with the carbonyl oxygen, enhancing its electrophilicity and promoting the elimination step, which improves reaction rates and yields. Acetonitrile is a common polar aprotic solvent for this transformation.
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous acetonitrile, lithium chloride (LiCl, 1.2 equivalents), and ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate (1.1 equivalents).
-
Base Addition: Add triethylamine (Et₃N, 1.2 equivalents) to the stirred solution.
-
Carbonyl Addition: Add benzaldehyde (1.0 equivalent) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, add water to the reaction mixture and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash successively with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Final Product: Purify the resulting crude oil by flash column chromatography (using a hexane/ethyl acetate gradient) to afford the pure (E)-α,β-unsaturated ester.
Applications in Drug Discovery and Agrochemicals
The products of this reaction, α-acetoxy-α,β-unsaturated esters, are valuable building blocks in organic synthesis. The unique combination of an alkene, an ester, and an acetoxy group provides multiple handles for further chemical modification.
-
Pharmaceutical Development: This reagent is instrumental in synthesizing complex molecules with potential therapeutic properties, including anti-inflammatory and anti-cancer agents.[2][3][12] The alkene can be a key structural element or a precursor for other functional groups through reactions like dihydroxylation, epoxidation, or reduction.
-
Agrochemical Industry: It serves as a key intermediate in the synthesis of advanced herbicides and pesticides.[2][3] The phosphonate moiety itself is a known pharmacophore in certain bioactive compounds, and this reagent facilitates its incorporation into larger structures.[1]
-
Specialty Chemicals: Its versatility allows for the creation of a diverse range of molecules for materials science, fragrances, and dyes.[5]
Safety and Handling
Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate is a chemical reagent that must be handled with appropriate care in a laboratory setting.
-
Hazard Statements: According to safety data, it may cause skin irritation (H315), an allergic skin reaction (H317), serious eye irritation (H319), respiratory irritation (H335), and is suspected of damaging fertility or the unborn child (H360).[7]
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place, typically a refrigerator, to ensure long-term stability.[5][7]
Conclusion
Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate is a powerful and specialized reagent for the stereoselective synthesis of (E)-α-acetoxy-α,β-unsaturated esters. Its reliable performance in the Horner-Wadsworth-Emmons reaction, coupled with the synthetic utility of its products, establishes it as an indispensable tool for chemists in pharmaceutical, agrochemical, and materials research. A thorough understanding of its properties, the rationale behind the synthetic protocols, and its reaction mechanism allows researchers to fully exploit its potential for constructing complex and high-value molecules.
References
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Cas 162246-77-7, ETHYL 2-ACETOXY-2-(DIETHOXYPHOSPHORYL)ACETATE | lookchem . Lookchem.com. [Link]
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Ethyl 2-(diethoxyphosphoryl)acetate: A Comprehensive Overview . Chem-online.com. [Link]
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Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate . Mogginfalls.com. [Link]
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New polymer-supported phosphonate reagents for the synthesis of Z-α,β-unsaturated esters . Researchgate.net. [Link]
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Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate - AZA Mid-Year Meeting . Meetings.aza.org. [Link]
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Supporting Information - The Royal Society of Chemistry . Rsc.org. [Link]
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Horner–Wadsworth–Emmons reaction - Wikipedia . En.wikipedia.org. [Link]
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Triethyl phosphonoacetate - Wikipedia . En.wikipedia.org. [Link]
-
Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates - PMC - NIH . Ncbi.nlm.nih.gov. [Link]
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